Cortodoxone-d2

Description

BenchChem offers high-quality Cortodoxone-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cortodoxone-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

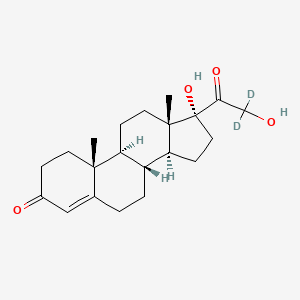

(8R,9S,10R,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i12D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-FAWVBKBISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234104 |

Source

|

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271728-08-5 |

Source

|

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271728-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cortodoxone-d2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Cortodoxone-d2 and Its Primary Applications

Cortodoxone-d2, a deuterated analog of the endogenous steroid hormone Cortodoxone (also known as 11-Deoxycortisol or Reichstein's Substance S), serves as a critical tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of Cortodoxone-d2, including its chemical properties, primary uses, relevant experimental protocols, and its role in steroid biosynthesis pathways.

Core Concepts: Understanding Cortodoxone-d2

Cortodoxone-d2 is a synthetic derivative of Cortodoxone in which two hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling renders Cortodoxone-d2 chemically identical to its endogenous counterpart but distinguishable by its higher mass. This unique property is fundamental to its utility in analytical chemistry and drug development.[1]

The non-deuterated form, Cortodoxone, is a glucocorticoid steroid hormone that functions as a metabolic intermediate in the biosynthesis of cortisol.[2] It is synthesized from 17α-hydroxyprogesterone via the action of the enzyme 21-hydroxylase and is subsequently converted to cortisol by 11β-hydroxylase.[2] While possessing some inherent glucocorticoid activity, it is less potent than cortisol.[2] Cortodoxone has also been noted to act as a glucocorticoid receptor antagonist.[3]

Primary Use: An Internal Standard for Precise Quantification

The predominant application of Cortodoxone-d2 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known quantity of Cortodoxone-d2 to a biological sample allows for the accurate quantification of endogenous Cortodoxone and other related steroids. The deuterated standard co-elutes with the native analyte and experiences similar ionization and fragmentation patterns in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and instrument response.

Quantitative Data Presentation

The following table summarizes the performance of an LC-MS/MS method for the analysis of adrenal steroids, including 11-Deoxycortisol, using 11-Deoxycortisol-d2 as an internal standard in dried blood spots and serum.

| Parameter | Dried Blood Spot | Serum |

| Limit of Detection (LOD) | < 0.5 nmol/L | < 0.5 nmol/L |

| Lower Limit of Quantification (LLOQ) | 1.0 nmol/L | 1.0 nmol/L |

| Upper Limit of Quantification (ULOQ) | 100 nmol/L | 100 nmol/L |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Recovery | Not specified | Not specified |

| Data adapted from a study on the analysis of adrenal steroids using an Agilent Ultivo LC/TQ system. |

Experimental Protocols

General Protocol for the Analysis of Adrenal Steroids using Cortodoxone-d2 as an Internal Standard

This protocol provides a general workflow for the quantification of 11-Deoxycortisol in human serum or dried blood spots using Cortodoxone-d2 as an internal standard.

1. Sample Preparation:

-

For dried blood spots, a 3 mm punch is placed into a 96-well plate.

-

For serum, 20 µL of the sample is used.

-

An internal standard solution containing Cortodoxone-d2 is added to each sample.

-

Proteins are precipitated by adding 200 µL of an acetone:acetonitrile (50:50, v/v) mixture and incubating.

-

The supernatant is transferred to a new plate and dried under a stream of nitrogen.

-

The dried extract is reconstituted in 80 µL of 50% methanol containing 50 mM formic acid.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation is achieved on a reversed-phase C18 column using a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous 11-Deoxycortisol and the Cortodoxone-d2 internal standard.

3. Quantification:

-

A calibration curve is generated using known concentrations of 11-Deoxycortisol with a fixed concentration of Cortodoxone-d2.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the calibrators.

-

The concentration of 11-Deoxycortisol in the unknown samples is determined from the calibration curve.

General Protocol for Synthesis of Deuterated Steroids

1. Starting Material: The synthesis would typically start with a precursor steroid that allows for the introduction of deuterium at specific positions. For Cortodoxone-d2, this would likely be a derivative of Cortodoxone.

2. Deuterium Labeling: Deuterium can be introduced through various chemical reactions, such as:

-

Catalytic Deuterogenation: Using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon) to reduce a double bond.

-

Reduction with Deuterated Reagents: Using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) to reduce a ketone or aldehyde.

-

Base- or Acid-Catalyzed Exchange: Exchanging protons for deuterons at positions adjacent to carbonyl groups or other acidic/basic centers by treatment with a deuterated solvent (e.g., D2O, CH3OD) in the presence of a base or acid catalyst.

3. Purification: The deuterated product is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

4. Characterization: The final product is characterized to confirm its identity and the extent and location of deuterium incorporation using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

Cortisol Biosynthesis Pathway

Cortodoxone is a key intermediate in the adrenal steroidogenesis pathway leading to the production of cortisol. Understanding this pathway is crucial for interpreting data from studies using Cortodoxone-d2.

Caption: Simplified pathway of cortisol biosynthesis showing the role of Cortodoxone.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte like Cortodoxone using its deuterated internal standard.

Caption: A typical experimental workflow for LC-MS/MS quantification.

Glucocorticoid Receptor Antagonism

Cortodoxone can act as a glucocorticoid receptor (GR) antagonist. The mechanism involves competitive binding to the GR, preventing the conformational changes necessary for the receptor to become active and initiate gene transcription.

Caption: Mechanism of glucocorticoid receptor agonism versus antagonism.

References

Cortodoxone-d2 (CAS: 1271728-08-5): A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of Cortodoxone-d2 as an internal standard in quantitative analysis.

Cortodoxone-d2, with the CAS number 1271728-08-5, is the deuterium-labeled form of Cortodoxone, also known as 11-Deoxycortisol or Reichstein's substance S.[1][2] As a stable isotope-labeled internal standard, Cortodoxone-d2 is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays. Its near-identical physicochemical properties to the endogenous analyte, Cortodoxone, allow for accurate and precise quantification by correcting for variability during sample preparation and analysis.[1]

Cortodoxone itself is a glucocorticoid steroid hormone that serves as a metabolic intermediate in the synthesis of cortisol.[1][3] The measurement of Cortodoxone levels is essential for diagnosing various adrenal disorders, including congenital adrenal hyperplasia, by identifying enzyme deficiencies in the cortisol synthesis pathway.

This guide provides a comprehensive overview of the technical details of Cortodoxone-d2, including its properties, recommended experimental protocols for its use, and the underlying principles of its application.

Core Properties and Specifications

Quantitative data for Cortodoxone-d2 has been aggregated from various suppliers and databases. The following tables summarize the key physical, chemical, and analytical specifications for this compound.

Table 1: Physical and Chemical Properties of Cortodoxone-d2

| Property | Value | Source |

| CAS Number | 1271728-08-5 | |

| Molecular Formula | C₂₁H₂₈D₂O₄ | |

| Molecular Weight | 348.47 g/mol | |

| Synonyms | 11-Deoxycortisol-d2, Cortexolone-d2, Reichstein's substance S-d2 | |

| Appearance | White to off-white solid | |

| Solubility (of parent compound) | DMSO: 69 mg/mL (199.15 mM) |

Table 2: Analytical and Isotopic Data

| Parameter | Specification | Source |

| Chemical Purity | ≥96% - 99.00% | |

| Isotopic Purity (Enrichment) | Typically ≥96 atom % D | |

| Deuterium Incorporation | 2 deuterium atoms at the C21 position |

Note: Specific purity and isotopic enrichment values may vary by supplier and batch. It is recommended to consult the Certificate of Analysis for precise data.

Synthesis of Deuterated Cortodoxone

Experimental Protocols: Quantitative Analysis using Cortodoxone-d2

The primary application of Cortodoxone-d2 is as an internal standard in quantitative assays for 11-deoxycortisol in biological matrices such as serum and plasma. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol synthesized from multiple sources describing the analysis of steroid hormones.

Sample Preparation: Liquid-Liquid Extraction

-

To 500 µL of serum or plasma, add a known amount of Cortodoxone-d2 solution (e.g., 50 µL of a stock solution).

-

Vortex for 10 seconds to ensure thorough mixing.

-

Add 3.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 4 minutes to facilitate the transfer of steroids into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes at 5°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 400 µL) of the initial mobile phase (e.g., methanol/water mixture).

Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column is commonly used for steroid separation (e.g., ACE Excel 2 C18-AR, 2.1 x 150 mm, 2 µm).

-

Mobile Phase A: Water with an additive such as 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the steroids. The specific gradient profile should be optimized for the separation of 11-deoxycortisol from other endogenous steroids.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

Injection Volume: 10-20 µL.

Tandem Mass Spectrometry (MS/MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for steroid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Cortodoxone (Analyte): The precursor ion [M+H]⁺ (m/z 347.2) is selected and fragmented to a specific product ion (e.g., m/z 121.1).

-

Cortodoxone-d2 (Internal Standard): The precursor ion [M+H]⁺ (m/z 349.2) is selected and fragmented to the same product ion as the analyte (e.g., m/z 121.1) or a similarly stable and abundant product ion.

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibrators to generate a calibration curve. The concentration of 11-deoxycortisol in unknown samples is then determined from this curve.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of Cortodoxone-d2.

Conclusion

Cortodoxone-d2 is an indispensable tool for researchers and clinicians involved in the study of steroid metabolism and the diagnosis of related disorders. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for reliable quantification of 11-deoxycortisol in complex biological matrices. The information and protocols provided in this guide serve as a valuable resource for the effective application of Cortodoxone-d2 in a laboratory setting.

References

Synthesis of Deuterated 11-Deoxycortisol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated 11-Deoxycortisol (also known as Cortexolone or Reichstein's Substance S), an isotopically labeled variant of the endogenous steroid hormone. Deuterated steroids are invaluable tools in biomedical research and drug development, primarily serving as internal standards for mass spectrometry-based quantification and as tracers for metabolic studies.[1] This document outlines the primary synthetic strategies, detailed experimental considerations, methods for determining isotopic purity, and the key applications of deuterated 11-Deoxycortisol.

Introduction

11-Deoxycortisol is a crucial intermediate in the biosynthesis of cortisol, produced from 17α-hydroxyprogesterone by the enzyme 21-hydroxylase and subsequently converted to cortisol by 11β-hydroxylase.[2] Its levels are clinically significant for diagnosing certain adrenal disorders.[2] The introduction of deuterium atoms into the 11-Deoxycortisol molecule provides a stable isotopic label, which allows for its differentiation from the endogenous, unlabeled compound by mass spectrometry without altering its chemical properties.[1] This characteristic is fundamental to its application in isotope dilution mass spectrometry, a gold standard for the accurate quantification of hormones in biological matrices.

Synthetic Strategies

The synthesis of deuterated 11-Deoxycortisol can be approached through several established methods for deuterium labeling of steroids. The most common and applicable strategies are hydrogen-deuterium exchange and reductive deuteration.

Hydrogen-Deuterium Exchange

This method involves the exchange of hydrogen atoms for deuterium atoms at specific positions on the steroid scaffold. Base-catalyzed hydrogen-deuterium exchange is a common approach. For steroids, this can be achieved by treating the starting material with a deuterated solvent, such as deuterated methanol (MeOD) or heavy water (D₂O), in the presence of a base like sodium deuteroxide (NaOD).[3] The positions susceptible to exchange are typically those adjacent to carbonyl groups.

Reductive Deuteration

Reductive deuteration is a powerful technique, particularly for introducing deuterium at specific sites. For 11-Deoxycortisol, which contains an α,β-unsaturated ketone in its A-ring, this is a highly relevant method. This approach involves the reduction of a double bond or a carbonyl group using a deuterium-donating reducing agent. A common reagent for this purpose is sodium borodeuteride (NaBD₄).

A plausible synthetic workflow for preparing deuterated 11-Deoxycortisol could involve the selective reduction of the double bond in the A-ring of a suitable precursor using a deuterium source.

Experimental Protocols (Exemplary)

Materials and Reagents

-

11-Deoxycortisol (starting material)

-

Deuterated methanol (MeOD)

-

Sodium metal (for preparing NaOMe/NaOD)

-

Palladium on carbon (Pd/C, 10%)

-

Deuterium gas (D₂) or a deuterium source like deuterated formic acid

-

Anhydrous solvents (e.g., ethyl acetate, dichloromethane, methanol)

-

Reagents for purification (e.g., silica gel for column chromatography)

Exemplary Protocol: Catalytic Deuteration

-

Dissolution: Dissolve 11-Deoxycortisol in a suitable anhydrous solvent (e.g., ethyl acetate) in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

-

Deuteration: Purge the reaction vessel with an inert gas (e.g., argon) and then introduce deuterium gas (D₂) at a controlled pressure (e.g., via a balloon or a pressurized system). Alternatively, a transfer deuteration approach can be used with a deuterium donor.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the deuterated 11-Deoxycortisol.

Characterization and Data Presentation

The successful synthesis and purity of deuterated 11-Deoxycortisol must be confirmed through rigorous analytical techniques.

Isotopic Purity Determination

The degree of deuterium incorporation and the isotopic purity are critical parameters. These are typically determined using:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass of the deuterated molecule, confirming the number of deuterium atoms incorporated. The isotopic distribution can be analyzed to quantify the percentage of the desired deuterated species (e.g., d₃-11-Deoxycortisol) versus partially deuterated or unlabeled species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to observe the disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. ²H NMR directly detects the deuterium nuclei, confirming their location on the steroid scaffold.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data from the synthesis and characterization of deuterated 11-Deoxycortisol.

| Parameter | Value | Method of Determination |

| Yield | e.g., 75% | Gravimetric |

| Chemical Purity | e.g., >98% | HPLC, LC-MS |

| Isotopic Purity (Desired Isotopologue) | e.g., 99% d₃ | HRMS, NMR |

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| Mass Spectrum (m/z) | e.g., [M+H]⁺ = theoretical value | HRMS |

Signaling Pathways and Applications

Deuterated 11-Deoxycortisol is a valuable tool for studying various biological processes and for clinical diagnostic applications.

Steroidogenesis Pathway

11-Deoxycortisol is a key intermediate in the steroidogenesis pathway. A deuterated version can be used as a tracer to study the kinetics and metabolism of this pathway, particularly the activity of the 11β-hydroxylase enzyme.

Steroidogenesis pathway showing the position of 11-Deoxycortisol.

Experimental Workflow: Isotope Dilution Mass Spectrometry

The primary application of deuterated 11-Deoxycortisol is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 11-Deoxycortisol in biological samples like serum or plasma.

Workflow for isotope dilution mass spectrometry using deuterated 11-Deoxycortisol.

Conclusion

The synthesis of deuterated 11-Deoxycortisol, while not described in a single dedicated publication, can be reliably achieved by adapting established deuteration methodologies for steroids. The resulting isotopically labeled compound is an essential tool for researchers and clinicians, enabling precise quantification of this important steroid hormone and facilitating a deeper understanding of steroid metabolism. Rigorous characterization of the final product to ensure high isotopic and chemical purity is paramount for its successful application.

References

Commercial Suppliers of Cortodoxone-d2: A Technical Guide

For researchers, scientists, and drug development professionals requiring high-purity Cortodoxone-d2 for use as an internal standard in quantitative analyses, several commercial suppliers offer this deuterated analog of cortodoxone. This technical guide provides a detailed overview of available suppliers, key product specifications, and a comprehensive experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

Supplier and Product Overview

Cortodoxone-d2, also known as 11-Deoxycortisol-d2, is a stable isotope-labeled version of cortodoxone, a glucocorticoid steroid hormone. Its primary application in a research setting is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or, most commonly, LC-MS.[1] The deuterium labeling provides a distinct mass signature that allows for accurate quantification of the unlabeled analyte in complex biological matrices.

The following table summarizes the available quantitative data from prominent commercial suppliers of Cortodoxone-d2. Please note that while efforts have been made to compile a comprehensive list, pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities & Pricing |

| MedChemExpress | HY-77839S1 | 1271728-08-5 | C₂₁H₂₈D₂O₄ | 348.47 | >98% (Typically) | 500 µg: $260 USD (price may vary) |

| DC Chemicals | DC50228 | 1271728-08-5 | C₂₁H₂₈D₂O₄ | 348.47 | Information not readily available | Contact for quote |

Note: Purity information is often found on the Certificate of Analysis (CoA), which may be available for download on the supplier's website or upon request. It is crucial to obtain the lot-specific CoA for accurate experimental work.

Experimental Protocol: Quantitative Analysis of Cortodoxone in Biological Samples using Cortodoxone-d2 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of cortodoxone in a biological matrix (e.g., plasma, serum) using Cortodoxone-d2 as an internal standard. Method optimization and validation are essential for each specific application.

1. Materials and Reagents

-

Cortodoxone analytical standard

-

Cortodoxone-d2 internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Biological matrix (e.g., drug-free plasma) for calibration standards and quality controls

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions

-

Cortodoxone Stock Solution (1 mg/mL): Accurately weigh and dissolve Cortodoxone in methanol.

-

Cortodoxone-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Cortodoxone-d2 in methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the Cortodoxone stock solution with methanol or a suitable solvent to create a calibration curve.

-

Internal Standard Working Solution: Dilute the Cortodoxone-d2 stock solution to a concentration that provides a stable and appropriate response in the LC-MS/MS system.

3. Sample Preparation (Protein Precipitation Method)

-

To 100 µL of the biological sample (calibrator, quality control, or unknown), add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program should be optimized to achieve good separation of cortodoxone from matrix components.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for steroid analysis.

-

MRM Transitions:

-

Cortodoxone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).

-

Cortodoxone-d2: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization). The precursor ion will be shifted by +2 Da compared to the unlabeled compound.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of cortodoxone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

Caption: Simplified steroidogenesis pathway highlighting the position of Cortodoxone.

Experimental Workflow

Caption: Workflow for quantitative analysis using an internal standard.

References

Cortodoxone-d2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Cortodoxone-d2, a deuterated analog of the endogenous glucocorticoid steroid hormone, Cortodoxone. This guide details the available analytical data, outlines relevant experimental protocols for its characterization, and presents a visual representation of a typical analytical workflow. Cortodoxone-d2 serves as a valuable internal standard for the accurate quantification of Cortodoxone in various biological matrices.

Quantitative Data Summary

The following table summarizes the key analytical and physical data for Cortodoxone-d2, compiled from various sources.

| Parameter | Value | Source(s) |

| Chemical Identity | ||

| Chemical Name | 11-Deoxycortisol-d2 | DC Chemicals, MedChemExpress |

| Synonyms | Cortexolone-d2, Reichstein's substance S-d2 | MedChemExpress |

| CAS Number | 1271728-08-5 | DC Chemicals |

| Molecular Formula | C₂₁H₂₈D₂O₄ | DC Chemicals |

| Molecular Weight | 348.47 g/mol | DC Chemicals |

| Purity | ||

| Purity (by HPLC) | 99.00% | MedChemExpress |

| Physical Properties | ||

| Appearance | Solid | - |

| Storage Conditions | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | DC Chemicals |

Experimental Protocols

Detailed experimental protocols for the comprehensive analysis of Cortodoxone-d2 are crucial for its proper application in research. The following sections describe methodologies for identity confirmation and purity assessment, based on established analytical techniques for steroids.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of Cortodoxone-d2.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the analysis of steroids.[1]

-

Sample Preparation: A stock solution of Cortodoxone-d2 is prepared in a suitable organic solvent such as methanol or acetonitrile. This stock is further diluted to an appropriate concentration for LC-MS/MS analysis.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is typically used for the separation of steroids.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is employed.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for steroids.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.

-

Data Acquisition: The instrument is operated in full scan mode to determine the parent ion mass (m/z) corresponding to [M+H]⁺. For structural confirmation, product ion scans (MS/MS) are performed by fragmenting the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the Cortodoxone-d2 sample by separating it from any potential impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact composition should be optimized to achieve good separation.

-

Detection: UV detection at a wavelength where Cortodoxone absorbs, typically around 242 nm.

-

Sample Preparation: A known concentration of Cortodoxone-d2 is dissolved in the mobile phase.

-

Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component (Cortodoxone-d2) are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information and confirm the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The Cortodoxone-d2 sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

¹H NMR: The ¹H NMR spectrum will show signals for all non-deuterated protons in the molecule. The absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Visualized Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of a Cortodoxone-d2 standard.

Caption: Analytical workflow for Cortodoxone-d2 characterization.

References

The Definitive Guide to Cortodoxone-d2 in Steroid Profiling: Enhancing Accuracy and Precision in Endocrine Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of steroid hormone analysis, the pursuit of accuracy and precision is paramount. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has marked a significant leap forward from traditional immunoassays, offering superior specificity and sensitivity.[1][2][3] Central to the success of quantitative LC-MS/MS assays is the use of stable isotope-labeled internal standards, with deuterated compounds emerging as the gold standard.[4][5] This technical guide provides an in-depth exploration of the role of Cortodoxone-d2 (also known as 11-Deoxycortisol-d2) in steroid profiling, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Cortodoxone (11-deoxycortisol) is a crucial endogenous glucocorticoid steroid hormone, serving as a metabolic intermediate in the biosynthesis of cortisol from 17α-hydroxyprogesterone. Its deuterated analogue, Cortodoxone-d2, is a powerful tool in analytical chemistry, enabling precise quantification of its unlabeled counterpart and other steroids in complex biological matrices.

The Critical Role of Deuterated Internal Standards

The fundamental principle behind using Cortodoxone-d2 is stable isotope dilution. By introducing a known quantity of the deuterated standard into a sample, it undergoes the same analytical processes—extraction, chromatography, and ionization—as the endogenous analyte. Because Cortodoxone-d2 is chemically identical to cortodoxone, it co-elutes during chromatography and experiences similar matrix effects. The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. This allows for the calculation of a precise ratio of the analyte to the internal standard, effectively compensating for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Quantitative Data for Steroid Profiling using Cortodoxone-d2

The following tables summarize key quantitative parameters for the analysis of cortodoxone and other steroids using Cortodoxone-d2 as an internal standard in LC-MS/MS methods. These values are compiled from various validated methods and represent typical performance characteristics.

Table 1: Mass Spectrometry Parameters for Cortodoxone and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier (Collision Energy, V) | Product Ion (m/z) - Qualifier (Collision Energy, V) |

| Cortodoxone (11-deoxycortisol) | 347.1 | 109.0 (27) | 97.0 (25) |

| Cortodoxone-d2 (11-deoxycortisol-d2) | 349.0 | 97.0 | Not specified |

Data compiled from a representative study.

Table 2: Performance Characteristics of a Multi-Steroid Panel Including Cortodoxone

| Steroid | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Extraction Recovery (%) |

| Cortodoxone (11-deoxycortisol) | 0.025 | ≤8.25 | ≤8.25 | 87-101 |

| Cortisol | 0.1 | ≤8.25 | ≤8.25 | 87-101 |

| Corticosterone | 0.05 | ≤8.25 | ≤8.25 | 87-101 |

| DHEA | 0.1 | ≤8.25 | ≤8.25 | 87-101 |

| 17β-Estradiol | 0.1 | ≤8.25 | ≤8.25 | 87-101 |

| Progesterone | 0.1 | ≤8.25 | ≤8.25 | 87-101 |

| 17-OH-Progesterone | 0.1 | ≤8.25 | ≤8.25 | 87-101 |

| Testosterone | 0.1 | ≤8.25 | ≤8.25 | 87-101 |

Performance data from a validated LC-MS/MS assay using deuterated internal standards, including Cortodoxone-d2.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of steroid profiling assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Automated Solid-Phase Extraction (SPE) of Steroids from Serum/Plasma

This protocol is adapted from a method for the simultaneous quantification of multiple steroids.

1. Sample Preparation: a. Prepare a working internal standard solution containing Cortodoxone-d2 and other deuterated steroids in methanol. For example, a mixture with a final concentration of 10 ng/mL for 11-deoxycortisol-d2 can be used. b. To a 150 µL aliquot of serum, plasma, calibrator, or quality control sample, add 100 µL of the internal standard mixture. c. Vortex the samples for 10 seconds.

2. Solid-Phase Extraction (Automated): a. Use a C18 SPE cartridge (1 mL). b. Condition the cartridge with 1 mL of methanol followed by 1 mL of water. c. Load the prepared sample onto the SPE cartridge at a flow rate of 0.1 mL/min. d. Wash the cartridge with 1 mL of water followed by 1 mL of hexane at a flow rate of 1 mL/min. e. Dry the SPE cartridge for approximately 2 minutes. f. Elute the steroids with 1 mL of ethyl acetate at a flow rate of 0.1 mL/min.

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of high-purity nitrogen at 45°C. b. Reconstitute the dried extract in 50 µL of a methanol/water mixture. c. Transfer the reconstituted sample to an appropriate vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Steroid Extraction from Serum

This protocol is a common and straightforward method for sample cleanup.

1. Sample Preparation: a. Prepare a precipitation solution of acetonitrile or methanol containing the deuterated internal standards, including Cortodoxone-d2. b. To 100 µL of serum, add 100 µL of the internal standard-containing precipitation solution (e.g., methanolic 15 mM zinc sulfate solution).

2. Protein Precipitation: a. Vortex the mixture vigorously for 1 minute. b. Incubate at 4°C for 15 minutes to facilitate protein precipitation. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

3. Supernatant Transfer: a. Carefully transfer the supernatant to a clean tube or a 96-well plate. b. The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

LC-MS/MS Analysis Conditions

The following are typical parameters for the chromatographic separation and mass spectrometric detection of steroids.

Liquid Chromatography:

-

System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a C18 or a biphenyl column, is commonly used for steroid separation.

-

Mobile Phase A: 0.15 mM ammonium fluoride in water.

-

Mobile Phase B: 100% Methanol.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5-25 µL.

Tandem Mass Spectrometry:

-

Ion Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Ionization Mode: Positive ion mode is typically used for cortodoxone.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Data Analysis: The peak area ratio of the analyte to its corresponding deuterated internal standard is used for quantification against a calibration curve.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex relationships in steroidogenesis and the logical flow of analytical procedures.

Steroidogenesis Pathway Involving Cortodoxone

The following diagram illustrates the position of cortodoxone in the glucocorticoid synthesis pathway.

Caption: Glucocorticoid synthesis pathway highlighting Cortodoxone.

Experimental Workflow for Steroid Profiling

This diagram outlines the typical workflow for steroid analysis using a deuterated internal standard like Cortodoxone-d2.

Caption: Typical workflow for steroid analysis using an internal standard.

Conclusion

Cortodoxone-d2 is an indispensable tool for modern steroid profiling. Its use as an internal standard in LC-MS/MS methods provides the necessary framework for achieving the high levels of accuracy, precision, and reliability required in both clinical diagnostics and endocrine research. By mitigating the inherent variability of analytical processes, Cortodoxone-d2 allows for the confident quantification of steroid hormones, paving the way for a deeper understanding of steroid-related physiological and pathological processes. The detailed protocols and data presented in this guide serve as a valuable resource for laboratories aiming to establish and validate robust steroid analysis methodologies.

References

- 1. Liquid Chromatography-Tandem Mass Spectrometry-Based Characterization of Steroid Hormone Profiles in Healthy 6 to 14-Year-Old Male Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Cortodoxone-d2 as a Tool for Investigating Glucocorticoid Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortodoxone (also known as 11-deoxycortisol) is an endogenous steroid hormone that acts as a precursor to cortisol.[1] Beyond its role in steroidogenesis, Cortodoxone has been identified as a glucocorticoid receptor (GR) antagonist.[2][3] This positions it as a molecule of interest for studying the physiological and pathological effects of glucocorticoid signaling and for the development of novel therapeutic agents. While Cortodoxone itself is the active antagonist, its deuterated isotopologue, Cortodoxone-d2, serves as an invaluable tool for pharmacokinetic and metabolic studies. The deuterium labeling allows for the differentiation of exogenously administered Cortodoxone from its endogenous counterpart, enabling precise quantification in biological matrices. This technical guide provides an in-depth overview of Cortodoxone as a glucocorticoid antagonist, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their wide-ranging effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to an agonist ligand, the GR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. There, it can either activate or repress gene transcription through direct binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors.[4]

As a glucocorticoid antagonist, Cortodoxone competes with agonist ligands, such as cortisol, for binding to the GR. By occupying the ligand-binding pocket without inducing the conformational changes necessary for full receptor activation, Cortodoxone can inhibit the downstream signaling cascade.

Quantitative Data

For the purpose of comparison, the following table presents the glucocorticoid receptor binding affinities for several well-characterized agonists and antagonists.

| Compound | Type | Receptor Binding Affinity (Ki or IC50, nM) |

| Dexamethasone | Agonist | ~0.4 - 6.7 |

| Cortisol | Agonist | ~5.6 - 24.6 |

| Mifepristone (RU486) | Antagonist | ~0.4 - 1.3 |

| Relacorilant | Antagonist | ~2.0 - 5.6 |

| Cortodoxone | Antagonist | Data not available |

Note: The reported binding affinities can vary depending on the assay conditions and cell type used.

Experimental Protocols

The characterization of a glucocorticoid receptor antagonist like Cortodoxone involves a series of in vitro assays to determine its binding affinity and functional activity. The following are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

Materials:

-

Test compound (e.g., Cortodoxone)

-

Radiolabeled glucocorticoid agonist (e.g., [3H]-dexamethasone)

-

Source of glucocorticoid receptors (e.g., rat liver cytosol preparation or cells overexpressing the GR)

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Preparation of Receptor Source: If using a cell line, harvest the cells and prepare a cytosolic extract. If using tissue, homogenize in an appropriate buffer and centrifuge to obtain the cytosolic fraction containing the GR.

-

Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (Cortodoxone) to the wells. Include control wells with buffer only (total binding) and wells with a high concentration of a known unlabeled glucocorticoid to determine non-specific binding.

-

Radioligand Addition: Add a constant, low concentration (typically at or below the Kd) of the radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced transcription of a reporter gene under the control of a glucocorticoid-responsive promoter.

Materials:

-

A mammalian cell line stably transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) downstream of a promoter with glucocorticoid response elements (GREs).

-

Cell culture medium and supplements.

-

Test compound (e.g., Cortodoxone).

-

Glucocorticoid agonist (e.g., dexamethasone).

-

Lysis buffer.

-

Luciferase substrate.

-

Luminometer.

-

Multi-well cell culture plates.

Protocol:

-

Cell Seeding: Plate the reporter cell line in a multi-well plate at a suitable density and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound (Cortodoxone). To determine antagonist activity, co-treat the cells with a fixed, submaximal concentration (e.g., EC80) of a known GR agonist like dexamethasone. Include control wells with vehicle, agonist alone, and test compound alone (to check for any agonist activity).

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: Remove the cell culture medium and add a lysis buffer to each well to release the cell contents, including the expressed reporter protein (luciferase).

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.

-

Data Acquisition: Measure the light output (luminescence) from each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to a control (e.g., agonist-treated cells). Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced reporter activity.

Conclusion

Cortodoxone presents a valuable pharmacological tool for the study of glucocorticoid receptor antagonism. While quantitative data on its direct binding affinity and antagonist potency are currently limited in the public domain, its established role as a GR antagonist makes it a subject of continued interest. The use of its deuterated form, Cortodoxone-d2, is crucial for elucidating its pharmacokinetic profile, thereby aiding in the design and interpretation of in vivo studies. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Cortodoxone and other potential glucocorticoid receptor modulators. Future research should focus on definitively quantifying the binding affinity and functional antagonist potency of Cortodoxone to better understand its potential as a therapeutic agent.

References

Methodological & Application

Application Note: High-Throughput Quantification of Cortodoxone in Human Serum by LC-MS/MS Using Cortodoxone-d2 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cortodoxone, also known as 11-deoxycortisol, is a steroid hormone that serves as a key intermediate in the biosynthesis of cortisol.[1][2] Accurate measurement of cortodoxone levels in biological matrices is crucial for the diagnosis and management of certain endocrine disorders, such as congenital adrenal hyperplasia (CAH) resulting from 11β-hydroxylase deficiency.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and robustness, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[5]

The use of a stable isotope-labeled internal standard is critical for accurate quantification in LC-MS/MS assays as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. Cortodoxone-d2, a deuterium-labeled analog of cortodoxone, is an ideal internal standard for this application as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects. This application note provides a detailed protocol for the high-throughput quantification of cortodoxone in human serum using Cortodoxone-d2 as an internal standard with LC-MS/MS.

Principle of the Method

The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Cortodoxone-d2 is added to all samples, calibrators, and quality controls at a known concentration. The concentration of endogenous cortodoxone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from samples with known cortodoxone concentrations.

Experimental Protocols

Materials and Reagents

-

Cortodoxone and Cortodoxone-d2 standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human serum (drug-free, charcoal-stripped)

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

-

Nitrogen evaporator

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of cortodoxone and Cortodoxone-d2 in methanol.

-

Working Standard Solutions: Serially dilute the cortodoxone stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 0.25, 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 ng/mL).

-

Internal Standard Working Solution (20 ng/mL): Dilute the Cortodoxone-d2 stock solution in a solution of 0.2 M zinc sulfate in methanol (20:80 v/v).

Sample Preparation

-

Pipette 100 µL of serum samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 200 µL of the Cortodoxone-d2 internal standard working solution to all wells except for the blank.

-

Vortex the plate for 1 minute to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or similar reversed-phase column is typically used for steroid separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start at 35-40% B, increase to 80-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10-50 µL.

Mass Spectrometry:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cortodoxone: 347.1 -> 109.0 (Quantifier), 347.1 -> 97.0 (Qualifier)

-

Cortodoxone-d2: 349.1 -> 109.0 (or appropriate shifted transition)

-

Data Presentation

The following tables summarize the typical performance characteristics of an LC-MS/MS assay for cortodoxone using Cortodoxone-d2 as an internal standard. The data is compiled from various sources and represents expected validation parameters.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Calibration Range | 0.25 - 50.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |

Table 2: Precision and Accuracy

| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (Bias %) |

| Low QC (e.g., 0.75 ng/mL) | < 15% | < 15% | ± 15% |

| Medium QC (e.g., 10 ng/mL) | < 15% | < 15% | ± 15% |

| High QC (e.g., 40 ng/mL) | < 15% | < 15% | ± 15% |

Data synthesized from typical performance characteristics of steroid LC-MS/MS assays.

Table 3: Recovery

| Parameter | Value |

| Extraction Recovery | 93% - 120% |

Mandatory Visualizations

Caption: Experimental workflow for cortodoxone quantification by LC-MS/MS.

Caption: Principle of internal standard-based quantification.

Conclusion

This application note describes a robust and high-throughput LC-MS/MS method for the quantification of cortodoxone in human serum. The use of Cortodoxone-d2 as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications in endocrinology and drug development. The simple sample preparation protocol and rapid analysis time allow for the efficient processing of large numbers of samples.

References

Quantitative Analysis of 11-Deoxycortisol in Human Serum and Plasma by LC-MS/MS Using Cortodoxone-d2 as an Internal Standard

Application Note AP-LCMS-001

Abstract

This application note presents a detailed protocol for the quantitative analysis of 11-Deoxycortisol (also known as Cortodoxone or Reichstein's Substance S) in human serum and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Cortodoxone-d2 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This assay is crucial for researchers, scientists, and drug development professionals involved in the study of steroid biosynthesis pathways and the diagnosis and monitoring of conditions such as congenital adrenal hyperplasia (CAH).[1] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of analytical performance characteristics.

Introduction

11-Deoxycortisol is a steroid hormone that serves as a direct precursor to cortisol in the adrenal cortex.[2] The conversion of 11-Deoxycortisol to cortisol is catalyzed by the enzyme 11β-hydroxylase. A deficiency in this enzyme leads to an accumulation of 11-Deoxycortisol and is a hallmark of one form of congenital adrenal hyperplasia (CAH), an inherited disorder of the adrenal glands.[2] Accurate and precise measurement of 11-Deoxycortisol is therefore essential for the diagnosis and management of CAH and for evaluating the hypothalamic-pituitary-adrenal (HPA) axis.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of steroids like 11-Deoxycortisol due to its high sensitivity, specificity, and ability to overcome the cross-reactivity issues often associated with immunoassays. The use of a stable isotope-labeled internal standard, such as Cortodoxone-d2, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.

Signaling Pathway

The synthesis of cortisol from cholesterol involves a series of enzymatic reactions within the adrenal cortex. 11-Deoxycortisol is a key intermediate in this pathway. The simplified steroidogenesis pathway leading to cortisol is depicted below.

Caption: Simplified Cortisol Biosynthesis Pathway.

Experimental Protocols

This protocol is a composite based on established LC-MS/MS methods for steroid analysis.[3]

Materials and Reagents

-

11-Deoxycortisol analytical standard

-

Cortodoxone-d2 (11-Deoxycortisol-d2) internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human serum or plasma (collected in EDTA or heparin tubes)

-

Solid Phase Extraction (SPE) cartridges or plates (e.g., C18 or HRP)

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare individual stock solutions of 11-Deoxycortisol and Cortodoxone-d2 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the 11-Deoxycortisol stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Cortodoxone-d2 stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped serum) to create a calibration curve (e.g., 0.5 - 50 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw frozen serum/plasma samples, calibration standards, and QCs at room temperature and vortex to mix.

-

To 250 µL of each sample, add 25 µL of the Cortodoxone-d2 internal standard working solution. Vortex for 10 seconds.

-

Add 750 µL of 0.1% formic acid in water to each sample and vortex.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 30% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Table 1: LC and MS/MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 35% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 11-Deoxycortisol | 347.1 | 109.0 (Quantifier) | 27 |

| 347.1 | 97.0 (Qualifier) | 25 | |

| Cortodoxone-d2 (IS) | 349.1 | 109.0 | 27 |

Data Analysis

-

Integrate the peak areas for 11-Deoxycortisol and the Cortodoxone-d2 internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with a 1/x weighting.

-

Determine the concentration of 11-Deoxycortisol in the unknown samples and QCs from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of 11-Deoxycortisol by LC-MS/MS, compiled from various studies.

Table 3: Method Validation Parameters

| Parameter | Typical Value | Reference(s) |

| Linearity (ng/mL) | 0.5 - 50 | Adapted from multiple sources |

| Correlation Coefficient (r²) | > 0.99 | |

| Lower Limit of Quantitation (LLOQ) | 0.36 nmol/L (~0.125 ng/mL) | |

| Intra-Assay Precision (%CV) | < 10% | |

| Inter-Assay Precision (%CV) | < 15% | |

| Accuracy (% Bias) | Within ±15% | |

| Recovery | > 85% | General expectation for validated methods |

Experimental Workflow

The overall workflow for the quantitative analysis of 11-Deoxycortisol is outlined in the diagram below.

References

- 1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labcorp.com [labcorp.com]

- 3. academic.oup.com [academic.oup.com]

Application Note: LC-MS/MS Method for the Quantification of a Serum Steroid Panel using Cortodoxone-d2

This document provides a detailed protocol for the simultaneous quantification of a panel of steroid hormones in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates Cortodoxone-d2 as an internal standard for 11-deoxycortisol, ensuring accurate and precise measurement.

Introduction

Steroid hormones are crucial signaling molecules involved in numerous physiological processes. Accurate measurement of steroid profiles is essential for diagnosing and managing various endocrine disorders, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and adrenocortical carcinoma[1][2][3]. While immunoassays have traditionally been used, they can suffer from cross-reactivity, leading to inaccurate results[2][4]. LC-MS/MS has emerged as the gold standard for steroid analysis, offering superior specificity, sensitivity, and the ability to measure multiple analytes simultaneously in a single sample.

This application note details a robust LC-MS/MS method for a comprehensive serum steroid panel. The protocol includes procedures for sample preparation using automated solid-phase extraction (SPE), along with detailed instrumental parameters for chromatographic separation and mass spectrometric detection. The use of deuterated internal standards, including Cortodoxone-d2 for 11-deoxycortisol, compensates for matrix effects and variations during sample processing.

Experimental Protocols

Materials and Reagents

-

Standards: Analytical grade standards for all steroids (e.g., Cortisol, Cortisone, 11-Deoxycortisol, Testosterone, Progesterone, Androstenedione, 17-OH Progesterone, etc.).

-

Internal Standards (IS): Deuterated steroid standards, including Cortodoxone-d2 (11-Deoxycortisol-d2), Cortisol-d4, Testosterone-d3, etc..

-

Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and dichloromethane.

-

Reagents: Formic acid and ammonium fluoride.

-

Serum: Charcoal-stripped serum for calibrators and quality controls (QCs); patient serum samples.

-

Extraction Plates: 96-well Solid Phase Extraction (SPE) plates (e.g., SOLAµ HRP) or Supported Liquid Extraction (SLE) plates.

Preparation of Standards and Quality Controls

-

Prepare individual stock solutions of each steroid standard and internal standard in methanol.

-

Create a combined working standard solution by diluting the individual stocks. Serially dilute this solution to prepare calibration standards at multiple concentration levels.

-

Prepare a combined internal standard (IS) working solution containing Cortodoxone-d2 and other relevant deuterated steroids.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Spike the calibration standards and QC samples into charcoal-stripped serum to mimic the biological matrix.

Sample Preparation Protocol

A simplified and rapid SPE method is described below, which can be automated for high-throughput analysis.

-

Pre-treatment: To 100 µL of serum sample, calibrator, or QC in a 96-well plate, add 20 µL of the internal standard working solution.

-

Protein Precipitation: Add 200 µL of acetonitrile to each well, seal, and vortex for 30 seconds to precipitate proteins.

-

Extraction:

-

Mix the serum/IS mixture with water and methanol.

-

Load the entire mixture directly onto an SPE plate (no pre-conditioning required).

-

Wash the plate with 30% methanol to remove interferences.

-

Elute the steroids with two 25 µL aliquots of methanol.

-

-

Final Dilution: Dilute the eluates with 50 µL of water.

-

Injection: Inject 20-50 µL of the final extract for LC-MS/MS analysis.

This entire SPE process can be completed in under 20 minutes and avoids lengthy evaporation and reconstitution steps.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| HPLC System | Vanquish Flex UHPLC system or equivalent |

| Column | Kinetex C18 (2.1 x 150 mm, 2.6 µm) or equivalent |

| Mobile Phase A | Water with 50 µM Ammonium Fluoride |

| Mobile Phase B | Methanol with 50 µM Ammonium Fluoride |

| Flow Rate | 0.3 mL/min |

| Gradient | Start at 50% B, hold for 2 min; ramp to 100% B over 6 min; hold for 2 min; return to 50% B and equilibrate for 5 min |

| Column Temp. | 40 °C |

| Injection Vol. | 20 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Mass Spectrometer | TSQ Quantiva Triple Quadrupole MS or equivalent |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode |

| Sheath Gas | Nitrogen |

| Aux Gas | Nitrogen |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Collision Gas | Argon |

Table 3: SRM Transitions for Selected Steroids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Cortisol | 363.2 | 121.1 | 22 |

| Cortisone | 361.2 | 163.1 | 20 |

| 11-Deoxycortisol (Cortodoxone) | 347.2 | 97.1 | 25 |

| 11-Deoxycortisol-d2 (IS) | 349.2 | 97.1 | 25 |

| Androstenedione | 287.2 | 97.1 | 20 |

| Testosterone | 289.2 | 97.1 | 22 |

| Progesterone | 315.2 | 97.1 | 25 |

| 17-OH Progesterone | 331.2 | 97.1 | 25 |

| Aldosterone | 361.2 | 331.1 | 12 |

| Corticosterone | 347.2 | 121.1 | 20 |

Note: SRM transitions and collision energies require optimization for the specific mass spectrometer being used.

Data Presentation and Results

The method performance was evaluated for linearity, lower limit of quantification (LLOQ), precision, and accuracy. The use of specific deuterated internal standards for each analyte ensures reliable quantification by correcting for matrix effects.

Table 4: Quantitative Performance Summary

| Analyte | LLOQ (pg/mL) | Linearity (R²) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |

|---|---|---|---|---|

| Cortisol | 10.0 | >0.99 | < 14.0% | < 15.0% |

| Cortisone | 5.0 | >0.99 | < 14.0% | < 16.0% |

| 11-Deoxycortisol | 5.0 | >0.99 | < 10.0% | < 10.0% |

| Androstenedione | 1.0 | >0.99 | < 10.0% | < 10.0% |

| Testosterone | 2.0 | >0.99 | < 10.0% | < 10.0% |

| Progesterone | 5.0 | >0.99 | < 10.0% | < 10.0% |

| 17-OH Progesterone | 5.0 | >0.99 | < 10.0% | < 10.0% |

| Aldosterone | 10.0 | >0.99 | < 15.0% | < 15.0% |

Data synthesized from multiple sources for representative purposes. Actual performance may vary.

Conclusion

The LC-MS/MS method presented here provides a sensitive, specific, and high-throughput solution for the quantitative analysis of a comprehensive steroid panel in human serum. The simplified SPE sample preparation protocol significantly reduces processing time, while the use of analyte-specific deuterated internal standards, including Cortodoxone-d2, ensures high accuracy and precision. This method is well-suited for clinical research laboratories and drug development settings requiring reliable steroid profiling.

References

- 1. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mater.org.au [mater.org.au]

- 3. A 13-Steroid Serum Panel Based on LC-MS/MS: Use in Detection of Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: High-Throughput and Recovery Methods for Cortodoxone Quantification in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortodoxone (11-deoxycortisol or Compound S) is a key steroid hormone, acting as a direct precursor to cortisol in the adrenal cortex. Its quantification in plasma is crucial for diagnosing various forms of congenital adrenal hyperplasia (CAH), particularly 11β-hydroxylase deficiency, and for monitoring the efficacy of metyrapone therapy. Accurate and reliable measurement of Cortodoxone is essential, but the complex nature of the plasma matrix presents significant analytical challenges, including protein interference and the presence of endogenous compounds that can cause matrix effects.

This application note provides a comprehensive overview and detailed protocols for three common sample preparation techniques for Cortodoxone analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate method is critical for achieving the desired sensitivity, specificity, and throughput in clinical and research settings, typically preceding analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Methods

The primary goal of sample preparation is to remove interfering substances like proteins and phospholipids from the plasma sample, which can suppress the ionization of the target analyte in the mass spectrometer and shorten the life of the analytical column.[1]

-

Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma sample to denature and precipitate proteins. While quick, it is the least clean method and may result in significant matrix effects due to residual phospholipids and other endogenous components.[2]

-